N-(2-氯苄基)环丁烷甲酰胺

描述

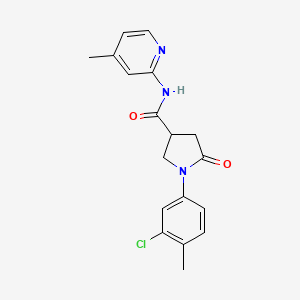

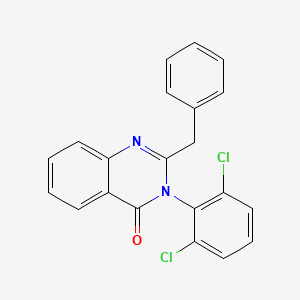

"N-(2-chlorobenzyl)cyclobutanecarboxamide" belongs to a category of organic compounds characterized by the presence of a cyclobutane ring, a structural motif known for its unique chemical and physical properties. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The cyclobutane core imparts distinct stability and reactivity patterns, making it a valuable scaffold in organic synthesis.

Synthesis Analysis

The synthesis of cyclobutane derivatives involves various strategies, including photochemical reactions and catalyzed processes. For instance, asymmetric intramolecular cyclobutane formation via photochemical reaction of N,N-diallyl-2-quinolone-3-carboxamide using a chiral crystalline environment showcases the efficiency of light-induced cycloadditions in generating cyclobutane rings with high enantiomeric excess (Yagishita et al., 2011). Moreover, direct bis-arylation of cyclobutanecarboxamide via double C-H activation presents an innovative approach to functionalize cyclobutanecarboxamides, leading to trisubstituted cyclobutane scaffolds with all-cis stereochemistry (Parella et al., 2013).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives has been elucidated through various spectroscopic and crystallographic techniques. For example, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including a crystal structure analysis, offer insights into the cyclohexane ring's chair conformation and the stabilization of molecular conformation by intramolecular hydrogen bonds (Özer et al., 2009).

Chemical Reactions and Properties

Cyclobutane derivatives undergo various chemical reactions, including photochemical [2+2] cycloadditions and catalyzed transformations. These reactions are instrumental in diversifying the functional groups attached to the cyclobutane core and exploring its reactivity. For instance, the anion-controlled stereoselective synthesis of cyclobutane derivatives by solid-state [2+2] cycloaddition reaction demonstrates the influence of anions in directing the stereochemical outcome of cycloadditions (Kole et al., 2010).

Physical Properties Analysis

The physical properties of cyclobutane derivatives, including melting points, solubility, and thermal stability, are crucial for their practical applications. Studies on the preparation and properties of high molecular weight polyamic ester having a cyclobutane moiety in the main chain explore these aspects, highlighting the thermal stability and hydrolytic resistance of cyclobutane-containing polymers (Hasegawa et al., 1998).

Chemical Properties Analysis

The chemical properties of cyclobutane derivatives, such as reactivity patterns and stereochemical preferences, are influenced by the cyclobutane core. The stereochemistry of cyclobutane is crucial for its reactivity and interaction with other molecules, as seen in the enantioselective gold-catalyzed dearomative [2+2]-cycloaddition between indoles and allenamides, leading to products with complex stereochemistry (Jia et al., 2015).

科学研究应用

药物化学和药物设计

- 环丁烷衍生物已被发现是脂肪量和肥胖相关蛋白 (FTO) 的有效抑制剂,揭示了 FTO 抑制剂的一个新结合位点。这一发现为开发选择性和有效的 FTO 抑制剂提供了新的机会,有可能解决肥胖或肥胖相关疾病 (吴何等人,2015)。

- 环丁烷环独特的褶皱结构、增加的 C-C π 特征和相对的化学惰性已被用于候选药物中,以获得诸如代谢稳定性和定向药效团之类的有利特性 (Marnix R. van der Kolk 等人,2022)。

有机合成

- 含环丁烷的化合物已通过多种方法合成,包括通过光化学反应和机械化学合成进行的不对称分子内环丁烷形成。这些方法提供了构建环丁烷骨架的有效途径,在制药和材料科学中具有潜在应用 (八木下文人等人,2011); (陈大文等人,2014)。

光二聚化和光化学

- 含环丁烷化合物的二聚化已被探索其在创建复杂分子结构方面的潜力,展示了环丁烷衍生物在合成化学中的多功能性 (V. Dembitsky,2007)。

催化

- 环丁烷衍生物已参与催化反应,例如金催化的环加成反应,突出了它们在构建稠密取代的环丁烷和促进复杂分子转化中的作用 (李晓晓等人,2012)。

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-7-2-1-4-10(11)8-14-12(15)9-5-3-6-9/h1-2,4,7,9H,3,5-6,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANODMPTHPFOPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)cyclobutanecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4626078.png)

![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4626087.png)

![methyl 3-{[(2-chlorophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4626117.png)

![1-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B4626119.png)

![4-[(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)sulfonyl]morpholine](/img/structure/B4626127.png)

![2-[({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626136.png)

![N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4626144.png)

![1-(4-tert-butylbenzyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4626152.png)

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4626168.png)

![N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4626174.png)